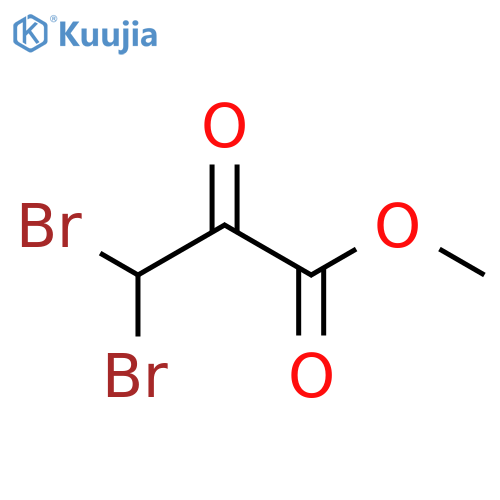Cas no 5038-58-4 (Propanoic acid, 3,3-dibromo-2-oxo-, methyl ester)

5038-58-4 structure
商品名:Propanoic acid, 3,3-dibromo-2-oxo-, methyl ester
Propanoic acid, 3,3-dibromo-2-oxo-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Propanoic acid, 3,3-dibromo-2-oxo-, methyl ester
- Q63391987
- methyl 3,3-dibromo-2-oxopropanoate
- methyl dibromopyruvate
- 5038-58-4
- DTXSID901346315
-
- インチ: InChI=1S/C4H4Br2O3/c1-9-4(8)2(7)3(5)6/h3H,1H3
- InChIKey: BBEUKZFDZWGLQL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 259.85067Da
- どういたいしつりょう: 257.85272Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 43.4Ų
Propanoic acid, 3,3-dibromo-2-oxo-, methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A490020828-10g |
Methyl 3,3-dibromo-2-oxopropanoate |
5038-58-4 | 95% | 10g |
$1736.64 | 2023-09-01 | |
| Alichem | A490020828-5g |
Methyl 3,3-dibromo-2-oxopropanoate |
5038-58-4 | 95% | 5g |
$1093.44 | 2023-09-01 | |
| Alichem | A490020828-25g |
Methyl 3,3-dibromo-2-oxopropanoate |
5038-58-4 | 95% | 25g |
$2706.80 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736898-1g |
Methyl 3,3-dibromo-2-oxopropanoate |
5038-58-4 | 98% | 1g |
¥5409.00 | 2024-05-11 |
Propanoic acid, 3,3-dibromo-2-oxo-, methyl ester 関連文献
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
5038-58-4 (Propanoic acid, 3,3-dibromo-2-oxo-, methyl ester) 関連製品
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
